N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide
Description
N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide: is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-14(2)20(17,18)9-11(16)15-6-3-4-10(8-15)12-13-5-7-19-12/h5,7,10H,3-4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCSBZSFTKZSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(=O)N1CCCC(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Dimethylation: The final step involves the dimethylation of the nitrogen atom using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Due to the presence of the thiazole ring, it may exhibit antimicrobial properties.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanesulfonamide
- N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)morpholin-1-yl]ethanesulfonamide
Uniqueness
N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide is unique due to the presence of both the thiazole and piperidine rings, which can confer specific biological activities and chemical reactivity. The combination of these rings with the sulfonamide group makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
